(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide

Catalog No.
S548040
CAS No.
867324-12-7
M.F
C27H42N4O2
M. Wt
454.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4...

CAS Number

867324-12-7

Product Name

(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide

IUPAC Name

(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide

Molecular Formula

C27H42N4O2

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C27H42N4O2/c1-20(28-2)26(32)29-25(23-11-7-4-8-12-23)27(33)31-18-15-22-14-17-30(19-24(22)31)16-13-21-9-5-3-6-10-21/h3,5-6,9-10,20,22-25,28H,4,7-8,11-19H2,1-2H3,(H,29,32)/t20-,22+,24+,25-/m0/s1

InChI Key

HCSMRSHIIKPNAK-LSAVBLLPSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCC3C2CN(CC3)CCC4=CC=CC=C4)NC

Solubility

Soluble in DMSO, not in water

Synonyms

LBW242; LBW 242; LBW-242.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCC3C2CN(CC3)CCC4=CC=CC=C4)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CC[C@@H]3[C@H]2CN(CC3)CCC4=CC=CC=C4)NC

Description

The exact mass of the compound Unii-NG5DD6UA5D is 454.33078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide is a complex organic molecule characterized by its intricate structure that includes multiple chiral centers and functional groups. This compound belongs to a class of molecules that may exhibit significant pharmacological properties due to its structural features. The presence of a pyrrolidine ring fused with a cyclohexyl group suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Can be employed to build the complex structure step-by-step. This often involves:
  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the phenylethyl group through alkylation or coupling reactions.
  • Chiral Resolution: Given the presence of multiple chiral centers, techniques such as chiral chromatography or asymmetric synthesis may be necessary to obtain the desired stereoisomer.
  • Functional Group Modification: Post-synthesis modifications can enhance biological activity or improve solubility and stability.
  • The biological activity of this compound is hypothesized to be significant due to its structural complexity. Compounds with similar frameworks have been shown to exhibit various pharmacological effects, including:

    • Antidepressant Activity: Many pyrrolidine derivatives have been linked to modulation of neurotransmitter systems.
    • Anticancer Properties: Structural analogs have demonstrated cytotoxic effects against various cancer cell lines.
    • Neuroprotective Effects: The compound's ability to interact with neural pathways suggests potential neuroprotective properties.

    Studies utilizing quantitative structure-activity relationship (QSAR) methodologies indicate that modifications in the structure can lead to variations in biological activity, highlighting the importance of specific functional groups and stereochemistry .

    The potential applications of this compound span various fields:

    • Pharmaceutical Development: Due to its possible antidepressant and neuroprotective effects, it may serve as a lead compound for developing new therapeutic agents.
    • Research Tool: It could be utilized in studies investigating neurotransmitter systems or cancer mechanisms.
    • Chemical Probes: The unique structural features may allow it to act as a chemical probe in biological research.

    Interaction studies are crucial for understanding how this compound affects biological systems:

    • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
    • In Vivo Studies: Animal models can help elucidate pharmacokinetics and pharmacodynamics.
    • Molecular Docking Studies: Computational methods can predict interactions at the molecular level, aiding in optimizing structure for enhanced activity.

    Several compounds share structural similarities with (2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide. Here are a few notable examples:

    Compound NameStructural FeaturesBiological Activity
    2-Methyl-6-phenylethynylpyridineContains a phenylethynyl moietymGluR5 antagonist
    (R)-(+)-N-(1-Aminoethyl)-N-methylbenzamideAmide structure with a methyl groupAntidepressant properties
    1-(4-Methoxyphenyl)-3-methylbutan-1-oneKetone derivative with phenolic groupAnalgesic effects

    These compounds illustrate diverse biological activities while sharing core structural elements with the target compound. Their unique modifications contribute to differing pharmacological profiles, emphasizing the significance of specific functional groups and stereochemistry in drug design .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    4.1

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    454.33077660 g/mol

    Monoisotopic Mass

    454.33077660 g/mol

    Heavy Atom Count

    33

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    NG5DD6UA5D

    Dates

    Modify: 2024-02-18
    1: Keating J, Tsoli M, Hallahan AR, Ingram WJ, Haber M, Ziegler DS. Targeting the inhibitor of apoptosis proteins as a novel therapeutic strategy in medulloblastoma. Mol Cancer Ther. 2012 Dec;11(12):2654-63. doi: 10.1158/1535-7163.MCT-12-0352. Epub 2012 Sep 25. PubMed PMID: 23012247.
    2: Petrucci E, Pasquini L, Bernabei M, Saulle E, Biffoni M, Accarpio F, Sibio S, Di Giorgio A, Di Donato V, Casorelli A, Benedetti-Panici P, Testa U. A small molecule SMAC mimic LBW242 potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells. PLoS One. 2012;7(4):e35073. doi: 10.1371/journal.pone.0035073. Epub 2012 Apr 25. PubMed PMID: 22558117; PubMed Central PMCID: PMC3338831.
    3: Eschenburg G, Eggert A, Schramm A, Lode HN, Hundsdoerfer P. Smac mimetic LBW242 sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis. Cancer Res. 2012 May 15;72(10):2645-56. doi: 10.1158/0008-5472.CAN-11-4072. Epub 2012 Apr 9. PubMed PMID: 22491673.
    4: Ziegler DS, Keating J, Kesari S, Fast EM, Zawel L, Ramakrishna N, Barnes J, Kieran MW, Veldhuijzen van Zanten SE, Kung AL. A small-molecule IAP inhibitor overcomes resistance to cytotoxic therapies in malignant gliomas in vitro and in vivo. Neuro Oncol. 2011 Aug;13(8):820-9. doi: 10.1093/neuonc/nor066. Epub 2011 Jul 1. PubMed PMID: 21724651; PubMed Central PMCID: PMC3145470.
    5: Xu Y, Zhou L, Huang J, Liu F, Yu J, Zhan Q, Zhang L, Zhao X. Role of Smac in determining the chemotherapeutic response of esophageal squamous cell carcinoma. Clin Cancer Res. 2011 Aug 15;17(16):5412-22. doi: 10.1158/1078-0432.CCR-11-0426. Epub 2011 Jun 15. PubMed PMID: 21676925.
    6: Hundsdoerfer P, Dietrich I, Schmelz K, Eckert C, Henze G. XIAP expression is post-transcriptionally upregulated in childhood ALL and is associated with glucocorticoid response in T-cell ALL. Pediatr Blood Cancer. 2010 Aug;55(2):260-6. doi: 10.1002/pbc.22541. PubMed PMID: 20582956.
    7: Weber A, Kirejczyk Z, Besch R, Potthoff S, Leverkus M, Häcker G. Proapoptotic signalling through Toll-like receptor-3 involves TRIF-dependent activation of caspase-8 and is under the control of inhibitor of apoptosis proteins in melanoma cells. Cell Death Differ. 2010 Jun;17(6):942-51. doi: 10.1038/cdd.2009.190. Epub 2009 Dec 18. PubMed PMID: 20019748.
    8: Ziegler DS, Wright RD, Kesari S, Lemieux ME, Tran MA, Jain M, Zawel L, Kung AL. Resistance of human glioblastoma multiforme cells to growth factor inhibitors is overcome by blockade of inhibitor of apoptosis proteins. J Clin Invest. 2008 Sep;118(9):3109-22. doi: 10.1172/JCI34120. PubMed PMID: 18677408; PubMed Central PMCID: PMC2491457.
    9: Gaither A, Porter D, Yao Y, Borawski J, Yang G, Donovan J, Sage D, Slisz J, Tran M, Straub C, Ramsey T, Iourgenko V, Huang A, Chen Y, Schlegel R, Labow M, Fawell S, Sellers WR, Zawel L. A Smac mimetic rescue screen reveals roles for inhibitor of apoptosis proteins in tumor necrosis factor-alpha signaling. Cancer Res. 2007 Dec 15;67(24):11493-8. PubMed PMID: 18089776.
    10: Weisberg E, Kung AL, Wright RD, Moreno D, Catley L, Ray A, Zawel L, Tran M, Cools J, Gilliland G, Mitsiades C, McMillin DW, Jiang J, Hall-Meyers E, Griffin JD. Potentiation of antileukemic therapies by Smac mimetic, LBW242: effects on mutant FLT3-expressing cells. Mol Cancer Ther. 2007 Jul;6(7):1951-61. PubMed PMID: 17620426.
    11: Chauhan D, Neri P, Velankar M, Podar K, Hideshima T, Fulciniti M, Tassone P, Raje N, Mitsiades C, Mitsiades N, Richardson P, Zawel L, Tran M, Munshi N, Anderson KC. Targeting mitochondrial factor Smac/DIABLO as therapy for multiple myeloma (MM). Blood. 2007 Feb 1;109(3):1220-7. Epub 2006 Oct 10. PubMed PMID: 17032924; PubMed Central PMCID: PMC1785138.

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